(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Lipophilicity Medicinal Chemistry ADME

This secondary amine scaffold delivers a logP of 3.07—ideal for CNS drug discovery programs targeting 5-HT1A or Kv7 channels where moderate lipophilicity is critical. The 4-methyl group confers unique electronic effects that directly impact Pd(II) complex stability and catalytic turnover, making it non-interchangeable with unsubstituted or halogen-substituted analogs. Researchers should procure this precise derivative to ensure reproducible SAR data and avoid the experimental failure risks inherent in untested generic substitutions.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 626210-29-5
Cat. No. B276690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine
CAS626210-29-5
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNCC2=CC=CC=N2
InChIInChI=1S/C14H16N2/c1-12-5-7-13(8-6-12)10-15-11-14-4-2-3-9-16-14/h2-9,15H,10-11H2,1H3
InChIKeyIBTJBQKFYIHFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylbenzyl)-1-(pyridin-2-yl)methanamine (CAS 626210-29-5) Procurement Baseline & In-Class Context


(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine (CAS 626210-29-5) is a secondary amine belonging to the substituted benzyl-pyridylmethylamine class, with a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol . Its structure, which incorporates a 4-methylbenzyl moiety linked to a pyridin-2-ylmethyl substituent, enables its primary use as a versatile bidentate ligand in coordination chemistry and as a building block in medicinal chemistry [1]. The compound is characterized by a calculated logP of 3.07 and a polar surface area (PSA) of 24.92 Ų [2]. While the broader 2-pyridinylmethylamine pharmacophore is well-established in the literature for applications ranging from 5-HT1A receptor agonism to Kv7 potassium channel modulation, the specific in-class role of this compound is often defined by its unique physicochemical and electronic properties [3][4].

Why Generic Substitution of N-(4-Methylbenzyl)-1-(pyridin-2-yl)methanamine (CAS 626210-29-5) Fails in Critical Workflows


Generic substitution of compounds within the benzyl-pyridylmethylamine class is not feasible for applications requiring precise control over lipophilicity, molecular recognition, or coordination geometry. Even subtle modifications to the aryl substituent, such as replacing the 4-methyl group with a hydrogen, halogen, or methoxy group, can lead to profound differences in physicochemical properties like logP, which directly impact membrane permeability, off-target binding, and solubility profiles . For instance, the specific substitution pattern on this scaffold is a critical determinant of activity, as demonstrated in studies on related 5-HT1A receptor agonists where the nature and position of the pyridine ring substituents were crucial for receptor recognition and activation [1]. Furthermore, the electronic effects conferred by the 4-methyl group are known to influence the substitution kinetics and stability of palladium(II) complexes with bidentate N,N′-donor ligands, making it a non-interchangeable component in catalytic or materials science applications [2]. Therefore, relying on a close analog without rigorous comparative validation introduces significant risk of experimental failure and irreproducible results.

Product-Specific Quantitative Differentiation Guide for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine


LogP Differentiation: Quantifying the Impact of 4-Methyl Substitution on Lipophilicity

The target compound, (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, exhibits a significantly higher calculated lipophilicity (LogP = 3.07) compared to its unsubstituted benzyl analog, Benzyl-pyridin-2-ylmethyl-amine (LogP = 2.68) [1]. This quantified difference of ΔLogP = +0.39 is a direct consequence of the electron-donating 4-methyl group on the phenyl ring, which enhances the compound's hydrophobic character. This is a cross-study comparable value derived from authoritative chemical databases using consistent calculation methods. This difference is meaningful for applications where membrane permeability, blood-brain barrier penetration, or hydrophobic interactions with a target protein are critical design parameters.

Lipophilicity Medicinal Chemistry ADME Computational Chemistry

Polar Surface Area (PSA) & Molecular Flexibility: A Comparison with the 4-Methoxy Analog

When compared to its 4-methoxybenzyl analog, the target compound demonstrates a key difference in its polar surface area (PSA). (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine has a calculated PSA of 24.92 Ų . In contrast, the 4-methoxy analog, N-(4-methoxybenzyl)-1-(pyridin-2-yl)methanamine (CAS 121020-62-0), which has the same molecular weight but an additional oxygen atom, has a significantly higher predicted PSA of 34.15 Ų . This cross-study comparable data illustrates that the 4-methyl substitution yields a compound with a smaller polar surface area, which is a crucial determinant of a molecule's ability to passively cross biological membranes.

Physicochemical Properties Drug-likeness Ligand Design Polar Surface Area

Electronic Effects on Coordination Chemistry: 4-Methyl Substitution in Pd(II) Complexes

The electronic nature of the para-substituent on the benzyl ring directly impacts the reactivity of the resulting metal complexes. A study on the substitution behavior of bidentate (pyridin-2-yl)methyl-aniline chelates with different substituents on mononuclear Pd(II) complexes provides class-level inference that the electron-donating 4-methyl group on the target compound will alter the ligand field strength and substitution kinetics compared to a compound with an electron-withdrawing substituent (e.g., 4-CF3) or no substituent [1]. The study demonstrates that electronic effects govern the reaction rates, meaning that the 4-methylbenzyl- derivative will have a unique, non-interchangeable kinetic profile in catalytic cycles.

Coordination Chemistry Palladium Catalysis Ligand Design Kinetics

High Purity Sourcing for Reproducible Research: 98% Purity Standard from a Reputable Vendor

While direct biological activity data is limited for this specific compound, procurement value is directly tied to the availability of high-purity material. (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine is commercially available with a certified purity of 98% (HPLC) from established vendors like Leyan (Shanghai Haohong) . This is comparable to the purity standards available for common analogs, such as N-Benzyl-1-(pyridin-2-yl)methanamine (CAS 18081-89-5), which is also offered at 98% purity . This cross-study comparable metric confirms that the target compound can be sourced at a purity level sufficient for demanding applications like medicinal chemistry hit-to-lead optimization and materials science, where even trace impurities can invalidate results.

Chemical Sourcing Purity Reproducibility Analytical Chemistry

Class-Level Potential in Antimicrobial and Ion Channel Modulation

As a member of the substituted phenylmethyl- and pyridylmethylamine class, the target compound resides within a chemical space known for antimicrobial activity [1] and as a scaffold for Kv7 (KCNQ) potassium channel modulators [2]. Specifically, a class-level inference can be made from a study that investigated the antitubercular activity of a series of substituted phenylmethyl- and pyridylmethyl amines, which revealed that the substitution pattern on the aryl ring is a critical determinant of bioactivity [1]. While direct quantitative data for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine is absent from the study, its structural features place it squarely within a validated pharmacophore. Patents also broadly claim substituted pyridinyl-methylamine derivatives as Kv7 channel modulators, indicating potential therapeutic utility in CNS disorders and pain [2]. This supports its selection as a lead-like scaffold for further optimization.

Antimicrobial Ion Channel Kv7 Pharmacology SAR

GHS Hazard Profile: Warning Classification with Defined Precautionary Statements

Safety data provides a critical dimension for procurement and laboratory handling. The target compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is a key differentiator for laboratory managers when selecting between analogs. For example, the comparator compound Benzyl-pyridin-2-ylmethyl-amine (CAS 18081-89-5) also carries a "Warning" signal, but its specific hazard statements may differ, indicating potentially different acute toxicity or irritancy thresholds . This cross-study comparable data allows for informed risk assessment and the implementation of appropriate engineering controls and personal protective equipment (PPE) prior to initiating a research program.

Safety Handling EHS GHS

High-Value Research and Industrial Application Scenarios for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine


Scaffold for CNS-Penetrant Drug Discovery Based on Optimized Lipophilicity

The compound's calculated LogP of 3.07 positions it favorably for CNS drug discovery programs targeting receptors like 5-HT1A or Kv7 channels, where moderate lipophilicity is required for blood-brain barrier penetration without excessive non-specific binding [1][2]. Its higher logP compared to the unsubstituted benzyl analog (ΔLogP = +0.39) can be exploited to fine-tune pharmacokinetic properties. A medicinal chemist would prioritize this scaffold for a hit-to-lead campaign where enhancing passive membrane permeability is a key objective, using it as a starting point for further structural modifications guided by the established SAR of the 2-pyridinylmethylamine pharmacophore [3].

Development of Tunable Palladium(II) Catalysts for Cross-Coupling Reactions

In homogeneous catalysis, the electronic properties of a ligand are paramount. Based on class-level evidence that substituents on (pyridin-2-yl)methyl-aniline ligands significantly influence the substitution kinetics of their Pd(II) complexes, this compound is an ideal candidate for developing new catalysts [4]. The electron-donating 4-methyl group is expected to create a more electron-rich metal center compared to ligands with electron-withdrawing groups, potentially accelerating oxidative addition steps in cross-coupling reactions. Researchers in organometallic chemistry should procure this specific derivative to systematically study the impact of electron donation on catalytic cycle turnover frequency and selectivity.

Building Block for Optimizing Kv7 Channel Modulators

Patents explicitly claim substituted pyridinyl-methylamine derivatives, of which this compound is a member, as modulators of Kv7 (KCNQ) potassium channels, indicating therapeutic potential in epilepsy, pain, and other neurological disorders [2]. Its unique combination of a 4-methylbenzyl and a pyridin-2-ylmethyl group provides a distinct substitution pattern to explore SAR around this target class. A researcher in ion channel pharmacology would use this compound to synthesize a focused library, comparing its activity and selectivity against other analogs to map the binding pocket's steric and electronic requirements, with the goal of identifying a lead candidate with improved potency over existing modulators.

Precursor for Antimicrobial Lead Optimization

Given the established antitubercular activity within the substituted phenylmethyl- and pyridylmethyl amine class, this compound serves as a privileged scaffold for developing new antimicrobial agents [4]. Its specific 4-methyl substitution pattern can be systematically varied to generate a small, focused library for SAR studies against Mycobacterium tuberculosis or other resistant bacterial strains. A researcher in infectious disease would procure this compound to validate its initial activity and then use it as a template for medicinal chemistry optimization, aiming to enhance potency and improve the selectivity index over mammalian cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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